1-Propyne, 3,3-difluoro-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18371-25-0 |
|---|---|
Molecular Formula |
C3H2F2 |
Molecular Weight |
76.04 g/mol |
IUPAC Name |
3,3-difluoroprop-1-yne |
InChI |
InChI=1S/C3H2F2/c1-2-3(4)5/h1,3H |
InChI Key |
ZCSBOJDDMSHDGG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Propyne, 3,3 Difluoro
Elimination Reactions for the Formation of the Propynyl Moiety
Dehydrohalogenation Pathways
Dehydrohalogenation represents a fundamental strategy for the synthesis of alkynes, including the formation of 1-propyne, 3,3-difluoro-. This approach involves the elimination of a hydrogen halide from a suitable precursor. For instance, the dehydrohalogenation of 1,1-difluoro-2,3-dihalopropanes can yield 3,3-difluoropropyne. The reaction mechanism can proceed through either a concerted E2 pathway or a stepwise E1cb (Elimination, Unimolecular, conjugate Base) mechanism. The E1cb mechanism is a two-step process that involves the formation of a carbanion intermediate, followed by the expulsion of the leaving group. thieme-connect.deacs.orgresearchgate.net The choice of base and reaction conditions can significantly influence the reaction pathway and the yield of the desired product. thieme-connect.de
One specific example involves the dehydrohalogenation of 1,3-dibromo-1,1-difluorobutane (B1301193) derivatives using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to produce 1,1-difluorobuta-1,3-dienes. thieme-connect.de While not directly yielding 1-propyne, 3,3-difluoro-, this reaction illustrates the principle of dehydrohalogenation in related difluoro compounds. The reaction of 1-chloro-1,1,2-trifluoro-2-iodoethane with aqueous potassium hydroxide (B78521) provides another relevant example, where simultaneous distillation of the product drives the reaction to completion. thieme-connect.de
Other Elimination-Based Syntheses
Beyond dehydrohalogenation, other elimination reactions can be employed to synthesize 1-propyne, 3,3-difluoro-. One such method is the dechlorination of chlorinated precursors. For example, a patented process describes the dechlorination of 1,2,3-trichloro-3,3-difluoropropene to produce 3-chloro-3,3-difluoropropyne, a closely related compound. google.com This reaction is carried out in a solvent with a zero-valent transition metal and an organic nitrogen-containing ligand. google.com
Another relevant elimination pathway is β-fluoride elimination from trifluoromethyl compounds. nih.gov This strategy is particularly useful for accessing gem-difluoroalkenes and can be adapted for the synthesis of difluoroalkynes. A palladium-catalyzed reaction between indole (B1671886) heterocycles and fluorinated diazoalkanes demonstrates a C-H functionalization followed by a β-fluoride elimination to yield gem-difluoro olefins. researchgate.net While the product is not an alkyne, the mechanistic principle of β-fluoride elimination is a key takeaway. researchgate.net
Organometallic Reagent-Based Syntheses (e.g., involving lithium, zinc, tin, or copper intermediates)
Organometallic reagents are pivotal in the synthesis of a wide array of organic compounds, including fluorinated alkynes. pageplace.demt.comfiveable.me These reagents, which feature a carbon-metal bond, can act as potent nucleophiles or be utilized in various coupling reactions. mt.comfiveable.me The synthesis of organometallic compounds often requires specialized techniques due to their potential pyrophoricity and sensitivity to air and moisture. pageplace.de
Specific examples relevant to the synthesis of or involving compounds structurally related to 1-propyne, 3,3-difluoro- include:
Lithium Derivatives: The preparation and reactions of lithium derivatives of trifluoropropene and trifluoropropyne have been studied, highlighting the utility of organolithium reagents in this area of fluorine chemistry. acs.org
Zinc Reagents: Organozinc compounds are used in Negishi cross-coupling reactions, which are known for their functional group tolerance. chemie-brunschwig.ch
Tin Reagents: Trimethyl(trifluoromethyl)tin can serve as a source of difluorocarbene for the synthesis of difluorocyclopropanes, which can be precursors to other fluorinated compounds. d-nb.info
Copper Catalysis: Copper-catalyzed cycloaddition reactions of azides with alkynes are efficient processes for forming triazoles. researchgate.net This "click chemistry" approach has been applied to the synthesis of 1-substituted-4-trifluoromethyl-1,2,3-triazoles from 3,3,3-trifluoropropyne (B1345459) generated in situ. researchgate.net
Catalytic Approaches to the Synthesis of 1-Propyne, 3,3-difluoro-
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are instrumental in modern organic synthesis. chemie-brunschwig.cheie.gr These reactions, often named after their discoverers (e.g., Suzuki-Miyaura, Heck, Negishi, Sonogashira), typically employ palladium catalysts, although other metals are also effective. chemie-brunschwig.cheie.gr
While direct synthesis of 1-propyne, 3,3-difluoro- via these methods is not extensively documented in the provided results, analogous reactions provide insight into potential synthetic routes. For instance, the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a relevant strategy. eie.gr The synthesis of 1,3-disubstituted prop-2-yn-1-ones through a Sonogashira-type cross-coupling of acyl chlorides with terminal alkynes demonstrates the applicability of this method to alkyne functionalization. eie.gr
Furthermore, palladium-catalyzed C-H functionalization reactions offer a direct way to form C-C bonds. A reported method involves the reaction of indole heterocycles with fluorinated diazoalkanes, leading to gem-difluoro olefins through a consecutive C-H functionalization and β-fluoride elimination. researchgate.net This highlights the potential of combining C-H activation with fluorine chemistry to access complex fluorinated molecules.
Selective Functionalization using Advanced Catalytic Systems
Advanced catalytic systems enable highly selective transformations, which are crucial for the synthesis of complex molecules like 1-propyne, 3,3-difluoro-. nih.govresearchgate.netsemanticscholar.org Selective functionalization can involve targeting specific C-F or C-H bonds. researchgate.net
Recent advancements in photoredox catalysis have opened new avenues for C-F bond functionalization of trifluoromethyl arenes and carbonyl compounds via difluoromethyl radical intermediates. researchgate.net For example, a photoredox-catalyzed method for the synthesis of 3,3-difluoro-γ-lactams involves the difluoroalkylation of alkynes. acs.orgacs.org This process proceeds through a cascade of reactions including difluoroalkylation, 1,5-hydrogen atom transfer, C(sp³)–N cleavage, and intramolecular condensation cyclization. acs.orgacs.org
Another innovative approach is the ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes. semanticscholar.org By using a palladium catalyst with specific N-heterocyclic carbene (NHC) ligands, it is possible to achieve exclusive α-regioselectivity in the C-F bond functionalization with simple ketones. semanticscholar.org This strategy allows for the synthesis of either mono-fluorinated terminal alkenes or furans from the same starting materials, demonstrating the high level of control achievable with modern catalytic systems. semanticscholar.org
Mechanistic Investigations of 1-Propyne, 3,3-difluoro- Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new transformations. For the synthesis of fluorinated compounds, including those related to 1-propyne, 3,3-difluoro-, several mechanistic aspects are of particular interest.
The elimination reactions used to form alkynes, such as dehydrohalogenation, can proceed through different pathways, primarily the concerted E2 mechanism and the stepwise E1cb mechanism. acs.org Theoretical calculations have been employed to study borderline cases between these two mechanisms. For instance, in the elimination reactions of N-methylated pyridinium (B92312) substrates, the nature of the leaving group (F, Cl, Br) can determine whether a stable carbanion intermediate is formed (E1cb) or if the reaction is concerted (E2). acs.org
In transition metal-catalyzed reactions, the mechanism often involves a series of elementary steps such as oxidative addition, reductive elimination, and migratory insertion. For example, the hydroarylation of fluorinated propenes in superacid has been shown to proceed through the formation of benzyl (B1604629) cations. researchgate.net
Mechanistic studies of palladium-catalyzed C-H functionalization and β-fluoride elimination reactions have revealed the importance of the elimination step in driving the reaction towards the desired gem-difluoro olefin product. researchgate.net Control experiments can help to rule out the involvement of radical pathways. semanticscholar.org Computational chemistry, including density functional theory (DFT) calculations, is a powerful tool for elucidating reaction mechanisms, characterizing intermediates, and understanding fragmentation patterns in mass spectrometry. researchgate.net
Optimization of Reaction Conditions and Yields for 1-Propyne, 3,3-difluoro- Synthesis
The efficient synthesis of 1-propyne, 3,3-difluoro- is crucial for its application in various fields of chemical research and materials science. The optimization of reaction conditions, including the choice of precursors, reagents, catalysts, solvents, and temperature, plays a pivotal role in maximizing the yield and purity of the final product. Several synthetic strategies have been explored, primarily involving dehydrohalogenation of fluorinated propanes or propenes and the reaction of acetylides with a source of difluoromethylene.
One promising approach involves the reaction of a protected acetylide with a difluorocarbene precursor. A notable example is the highly efficient, one-step synthesis of triisopropylsilyl-protected 3,3-difluoropropyne. This method involves the reaction of lithium triisopropylsilylacetylide with dibromodifluoromethane. The reaction proceeds smoothly in tetrahydrofuran (B95107) (THF), starting at a low temperature of -20 °C and gradually warming to room temperature, affording the silylated product in an impressive isolated yield of 81%. electronicsandbooks.com The success of this reaction is partly attributed to the stabilizing effect of the triisopropylsilyl (TIPS) group. electronicsandbooks.com Subsequent deprotection of the silyl (B83357) group would yield the target molecule, 1-propyne, 3,3-difluoro-.
Another viable pathway is the dehydrohalogenation of suitable precursors. For instance, the dehydrohalogenation of halo-propane reactants using an alkali or alkaline earth metal hydroxide solution is a common industrial method for producing fluoropropenes. google.com This methodology can be adapted for the synthesis of 1-propyne, 3,3-difluoro- from a precursor such as 1-chloro-3,3-difluoroprop-1-ene (B11721570) or 1,1-dichloro-3,3-difluoropropane. The optimization of such reactions typically involves screening different bases, solvents, and reaction temperatures to achieve high conversion and selectivity. For related processes, reaction temperatures are often maintained between 20°C and 150°C. google.com
The generation of difluorocarbene and its subsequent reaction with an acetylene (B1199291) source is another synthetic route. The [1+2] cycloaddition of difluorocarbene with alkynes is an efficient method for preparing gem-difluorocyclopropenes. cas.cn While not directly yielding 1-propyne, 3,3-difluoro-, the optimization data from these studies are highly relevant. For example, the generation of difluorocarbene from trifluoromethyltrimethylsilane (TMSCF₃) is effectively promoted by sodium iodide in an ethereal solvent like THF. cas.cn Optimization studies on the synthesis of gem-difluorocyclopropanes have shown that the amount of TMSCF₃ and the choice of halide salt are critical for achieving high yields. cas.cn
Detailed research findings have demonstrated the importance of fine-tuning reaction parameters to maximize yields. The following tables summarize key findings from studies on the synthesis of 1-propyne, 3,3-difluoro- precursors and related compounds, illustrating the impact of varied conditions on reaction outcomes.
Table 1: Optimization of Silyl-Protected 3,3-Difluoropropyne Synthesis
| Precursor | Reagent | Solvent | Temperature | Yield (%) | Reference |
| Triisopropylsilylacetylene | n-Butyllithium, CF₂Br₂ | THF | -20 °C to RT | 81 (isolated) | electronicsandbooks.com |
Table 2: Optimization of Dehydrohalogenation for Fluoropropene Synthesis
| Reactant | Base | Solvent | Temperature (°C) | Pressure | Reference |
| HCFC-244fa | Alkali/Alkaline Earth Metal Hydroxide | Non-alcohol | 40 - 90 | Atmospheric/Super-atmospheric | google.com |
| 1,1,1,3,3-Pentafluoropropane | Alkaline Metal Hydroxide | Phase Transfer Catalyst | - | - | google.com |
Table 3: Optimization of Difluorocarbene Cycloaddition with Alkynes
| Alkyne Substrate | Difluorocarbene Source | Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4'-(Phenylethynyl)acetophenone | TMSCF₃ | NaI | THF | 65 | 85 (overall) | cas.cn |
| 1-Iodoalkynes | FSO₂(CF₂)COOSiMe₃ | NaF (10 mol%) | Diglyme | 120 | Good | nih.gov |
The data clearly indicate that careful selection of reagents and reaction conditions is paramount for the successful synthesis of 1-propyne, 3,3-difluoro- and its derivatives. The use of silyl-protected acetylides appears to be a highly effective strategy, offering high yields in a single step. Dehydrohalogenation methods, while common in industrial settings for similar compounds, would require specific optimization for this particular target molecule. The difluorocarbene route, while well-studied for related structures, would need to be adapted for a direct synthesis or a multi-step sequence involving a cyclopropene (B1174273) intermediate.
Chemical Reactivity and Transformation Pathways of 1 Propyne, 3,3 Difluoro
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne of 1-propyne, 3,3-difluoro- is characterized by an acidic terminal proton and a high electron density within the π-system, making it susceptible to both deprotonation-functionalization sequences and electrophilic addition reactions.
The addition of water (hydration) or amines (hydroamination) across the carbon-carbon triple bond are fundamental transformations that can be catalyzed by various transition metals, notably gold and ruthenium complexes. mdma.chmdpi.com For terminal alkynes, these reactions typically proceed with Markovnikov regioselectivity, where the nucleophile (water or amine) adds to the more substituted carbon of the alkyne.
In the case of 1-propyne, 3,3-difluoro-, the powerful electron-withdrawing nature of the difluoromethyl group is expected to enhance the electrophilicity of the internal alkyne carbon. Consequently, the Markovnikov addition of water would lead to the formation of an enol intermediate that rapidly tautomerizes to the corresponding ketone, 3,3-difluorobutan-2-one. Similarly, hydroamination with a primary or secondary amine would yield an enamine that rearranges to the corresponding imine or, after reduction, a saturated amine. Ruthenium-catalyzed systems have been reported to achieve anti-Markovnikov hydration of terminal alkynes to produce aldehydes, although this selectivity can be highly dependent on the specific catalyst and substrate. mdma.ch
| Reaction | Reagents & Catalysts | Major Product | Product Structure |
|---|---|---|---|
| Hydration (Markovnikov) | H₂O, Au(I) or Hg(II) catalyst | 3,3-difluorobutan-2-one | ![]() |
| Hydroamination (Markovnikov) | R₂NH, Au(I) or Ru(II) catalyst | N-alkyl/aryl-3,3-difluorobutan-2-imine | ![]() |
Terminal alkynes readily undergo electrophilic addition with hydrogen halides (HX, where X = F, Cl, Br, I). wikipedia.org The reaction proceeds via a mechanism involving the formation of a vinyl cation intermediate. organicchemistrytutor.com In accordance with Markovnikov's rule, the proton adds to the terminal carbon of the alkyne, generating the more stable carbocation at the internal carbon. libretexts.orgmasterorganicchemistry.com Subsequent attack by the halide anion yields the vinyl halide.
For 1-propyne, 3,3-difluoro-, the addition of one equivalent of a hydrogen halide is expected to produce a 2-halo-3,3-difluoropropene. The reaction can proceed further with a second equivalent of HX to yield a geminal dihalide, 2,2-dihalo-3,3-difluoropropane. wikipedia.org Hydrofluorination, the addition of hydrogen fluoride (B91410), is of particular interest for synthesizing fluorinated compounds. Gold-catalyzed hydrofluorination of alkynes has emerged as a powerful method. researchgate.netacs.org The regioselectivity of hydrofluorination can be directed by existing fluorine atoms within the molecule. acs.org
| Reaction | Reagents | Product (1 equivalent) | Product (2 equivalents) |
|---|---|---|---|
| Hydrochlorination | HCl | 2-chloro-3,3-difluoropropene | 2,2-dichloro-3,3-difluoropropane |
| Hydrobromination | HBr | 2-bromo-3,3-difluoropropene | 2,2-dibromo-3,3-difluoropropane |
| Hydrofluorination | HF (e.g., Et₃N·3HF), Au(I) catalyst | 2,3,3-trifluoropropene | 2,2,3,3-tetrafluoropropane |
The carbon-carbon triple bond of 1-propyne, 3,3-difluoro- can participate in various cycloaddition reactions. In the Diels-Alder reaction, it can function as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgsigmaaldrich.com The rate of the Diels-Alder reaction is generally enhanced by electron-withdrawing groups on the dienophile. organic-chemistry.orgmasterorganicchemistry.com The -CHF₂ group in 1-propyne, 3,3-difluoro- acts as such a group, making it a reactive dienophile for [4+2] cycloadditions with electron-rich dienes.
Furthermore, as a terminal alkyne, 1-propyne, 3,3-difluoro- is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgsigmaaldrich.com This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles by coupling the alkyne with an organic azide (B81097). organic-chemistry.org The CuAAC reaction is known for its mild conditions, high yields, and broad functional group tolerance, producing the 1,4-disubstituted triazole isomer exclusively. ekb.egnih.gov
| Reaction Type | Reactant | Catalyst/Conditions | Product Class |
|---|---|---|---|
| Diels-Alder [4+2] Cycloaddition | Conjugated diene (e.g., 1,3-butadiene) | Heat | Cyclohexadiene derivative |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic azide (R-N₃) | Cu(I) source (e.g., CuSO₄, sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole |
The terminal alkyne group is a powerful handle for introducing molecular complexity through transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnsf.gov
The Sonogashira coupling is a preeminent cross-coupling reaction for terminal alkynes. wikipedia.org It typically employs a palladium catalyst and a copper(I) cocatalyst to forge a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. synarchive.comorganic-chemistry.orglibretexts.org This reaction is highly versatile and allows for the direct connection of the 3,3-difluoropropynyl moiety to various aromatic and vinylic systems under mild conditions. organic-chemistry.org 1-Propyne, 3,3-difluoro- is an excellent candidate for this transformation, providing access to a wide range of conjugated enynes and arylalkynes.
| Coupling Partner (R-X) | Catalytic System | Base | General Product |
|---|---|---|---|
| Aryl or Vinyl Halide/Triflate | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | 1-Aryl/Vinyl-3,3-difluoro-1-propyne |
Transition metal catalysts, particularly those based on palladium, can facilitate the incorporation of carbon monoxide (CO) into organic molecules. Carbonylation reactions of terminal alkynes can lead to the formation of α,β-unsaturated carbonyl compounds. In the presence of an alcohol, the reaction is termed carboalkoxylation and results in the formation of α,β-unsaturated esters. The regioselectivity of these reactions—determining which carbon of the original alkyne becomes attached to the carbonyl group—is a critical aspect and is influenced by the catalyst, ligands, and the electronic and steric properties of the alkyne substrate. For 1-propyne, 3,3-difluoro-, these reactions would provide a direct route to functionalized acrylic acid derivatives containing a difluoromethyl group.
| Reaction | Reagents & Catalyst | Potential Product Class |
|---|---|---|
| Carboalkoxylation | CO, R'OH, Pd catalyst | Alkyl (E/Z)-4,4-difluoro-2-methylbut-2-enoate or Alkyl (E/Z)-2-(difluoromethyl)but-2-enoate |
| Carboxylation | CO, H₂O, Pd catalyst | (E/Z)-4,4-difluoro-2-methylbut-2-enoic acid or (E/Z)-2-(difluoromethyl)but-2-enoic acid |
Transition Metal-Catalyzed Functionalizations
Oligomerization and Cyclotrimerization
Oligomerization reactions serve as a crucial method for converting light olefins into products with higher boiling points, which can be utilized as components for gasoline, jet fuel, or diesel after hydrogenation. aidic.it Industrial processes, such as the Dimersol GTM process, utilize a nickel(II) salt reacted with an ethylaluminium chloro derivative to form an active catalyst. semanticscholar.org This system effectively transforms propene into a mixture of dimers, trimers, and tetramers with varied structures. semanticscholar.org
In the context of heterogeneous catalysis, olefin oligomerization is typically conducted using immobilized transition metal ions like Ni2+ and Cr3+. nih.gov However, it has been demonstrated that silica-supported, single-site catalysts with immobilized main group Zn2+ and Ga3+ ions can also catalyze the oligomerization of ethylene and propylene. nih.govosti.gov These main group metal catalysts produce a distribution of linear olefins at rates comparable to those of Ni2+. nih.gov The molecular weight distribution of the products formed with Zn2+ is similar to that of Ni2+, whereas Ga3+ tends to produce higher molecular weight olefins. nih.govosti.gov
Table 1: Comparison of Catalysts in Ethylene Oligomerization
| Catalyst | Support | Product Molecular Weight Distribution | Relative Rate |
| Ni2+ | Silica | Lower MW Oligomers | High |
| Zn2+ | Silica | Similar to Ni2+ | Moderate |
| Ga3+ | Silica | Higher MW Oligomers | High |
This table summarizes the general trends in ethylene oligomerization catalyzed by different metal ions supported on silica.
Reactions Involving the Geminal Difluoro Group
The presence of a geminal difluoro group significantly influences the reactivity of 1-propyne, 3,3-difluoro-. This functionality imparts unique electronic properties to the molecule, making it susceptible to specific types of chemical transformations.
The difluoromethylene (CF2) group is known to be isosteric and isopolar to an oxygen atom, and the gem-difluorovinyl group is considered a bioisostere for a carbonyl group. researchgate.net Consequently, 1,1-difluoroalkenes are highly electrophilic at the terminal difluoromethylene carbon and serve as valuable precursors in organic synthesis. researchgate.net They have been widely used in the design of potential enzyme inhibitors. researchgate.net
Nucleophilic substitution reactions at the difluoromethylene carbon are a key feature of the reactivity of gem-difluoroalkenes. These reactions often proceed via an S N Ar mechanism, particularly with activated aromatic systems. researchgate.net The reactivity and regiochemistry of these substitutions can be influenced by substituents on the aromatic ring. researchgate.net For instance, the reaction of 1,3-difluoro-4,6-dinitrobenzene with phenoxide and thiolate anions results in sequential nucleophilic displacement of the fluorine atoms. nih.gov
The choice of solvent can also play a critical role in controlling the regioselectivity of nucleophilic aromatic substitution reactions. researchgate.net Furthermore, the development of reagents like (phenylsulfonyl)difluoromethyltrimethylsilane has provided alternative pathways for nucleophilic (phenylsulfonyl)difluoromethylation. cas.cn
Radical fluorination offers a complementary approach to nucleophilic and electrophilic methods for forming carbon-fluorine bonds. wikipedia.org This process involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the high reactivity and difficult handling of sources like elemental fluorine (F2) and hypofluorites limited the development of radical fluorination. wikipedia.org
The discovery that electrophilic N–F fluorinating agents can act as fluorine atom sources has led to a resurgence in this field. wikipedia.org Various methods have been developed for generating radical intermediates, including from carboxylic acids and boronic acid derivatives, through radical addition to alkenes, and via C–H and C–C bond activations. wikipedia.org
In the context of 1-propyne, 3,3-difluoro-, radical reactions at the fluorinated center can be initiated through several pathways. For example, the photolysis of propyne (B1212725) and propargyl chloride at 193 nm has been shown to generate propargyl radicals. nist.gov Additionally, the reaction of gem-difluoroalkenes can proceed through one-electron C–F functionalization processes to yield monofluoro or polyfluorinated products. nih.gov The initiation of these radical processes can be achieved either photocatalytically or by using chemical promoters. nih.gov One strategy to circumvent the facile β-fluoride elimination from unstable anionic intermediates in reactions of gem-difluoroalkenes is through radical addition reactions, which avoid the formation of such intermediates. purdue.edu
Interplay Between Alkyne and Gem-Difluoro Functionalities in Reactivity
The simultaneous presence of an alkyne and a gem-difluoro group in 1-propyne, 3,3-difluoro- leads to a complex interplay of reactivity. The two sigma-withdrawing fluorine atoms activate the alkene at the alpha position for nucleophilic attack. nih.gov This electronic feature makes gem-difluoroalkenes valuable as irreversible electrophilic targets for enzyme inhibition. nih.gov
The unique reactivity of 1,3-enyne MIDA boronates has been explored to access diverse gem-difluoro MIDA boronates through a novel 1,2-alkyne shift, providing a route to previously challenging β-difluorinated alkyl borons. rsc.org Furthermore, gem-difluoro-1,7-enyne amides have been shown to be suitable building blocks for synthesizing difluorodihydropyridinones and 4,4-difluoro-3-oxoisoquinolines via ring-closing metathesis reactions. beilstein-journals.org
A palladium-catalyzed C–H functionalization followed by a β-fluoride elimination reaction between indole (B1671886) heterocycles and fluorinated diazoalkanes provides a method for the synthesis of gem-difluoro olefins. researchgate.net Mechanistic studies have highlighted the importance of the β-fluoride elimination step in this transformation. researchgate.net
Mechanistic Elucidation of Characteristic Reactions of 1-Propyne, 3,3-difluoro-
Understanding the reaction mechanisms of 1-propyne, 3,3-difluoro- is crucial for predicting its behavior and designing new synthetic applications. Computational chemistry plays a significant role in elucidating these pathways.
Quantum chemical calculations and molecular dynamics simulations are powerful tools for studying reaction mechanisms. pku.edu.cn For example, in the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals, the potential energy surface was investigated to identify stationary points and first-order saddle points (transition states). nih.gov This analysis revealed that the most feasible reaction pathways are those related to the unsaturated carbon-carbon double bond. nih.gov
The study of reaction dynamics, such as the O(3P) + propyne reaction, involves a combination of experimental techniques like crossed molecular beams and theoretical master equation simulations on a potential energy surface determined by high-level ab initio calculations. nih.gov Such studies help in identifying major reaction channels and the role of intersystem crossing between different potential energy surfaces. nih.gov
Transition state analysis helps in understanding the selectivity of reactions. For instance, in the electrophilic aminoalkenylation of heteroaromatics with keteniminium ions, post-transition state bifurcation was found for pyrroles and indoles, indicating that the selectivity is dynamically controlled. pku.edu.cn In contrast, the reaction with furan was found to be kinetically controlled as no significant bifurcation was observed. pku.edu.cn The geometry of the transition state can be located using computational methods like relaxed surface scans or the nudged elastic band method. youtube.com
Lack of Publicly Available Research on the Stereochemical Outcomes of Transformations of 1-Propyne, 3,3-difluoro-
A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the stereochemical outcomes of chemical transformations involving the compound 1-propyne, 3,3-difluoro-. Despite the growing interest in fluorinated organic molecules within medicinal and materials chemistry, specific studies detailing the stereoselectivity or stereospecificity of reactions starting from 1-propyne, 3,3-difluoro- appear to be limited or not publicly accessible.
While general principles of stereochemistry in organic reactions are well-established, the specific influence of the gem-difluoro group at the propargylic position of this particular alkyne on the stereochemical course of its transformations has not been extensively investigated in the cited literature. The electronic and steric effects of the two fluorine atoms are expected to play a crucial role in directing the approach of reagents and influencing the geometry of transition states, thereby dictating the stereochemical nature of the resulting products. However, without empirical data from dedicated studies, any discussion on this topic would be purely speculative.
Research on structurally related, but distinct, compounds offers some insights into the potential reactivity of fluorinated alkynes. For instance, studies on the cycloaddition reactions of 1-iodoalkynes with difluorocarbene to form 3,3-difluoro-1-iodocyclopropenes have been reported. Additionally, extensive research exists on achieving high stereoselectivity in reactions of non-fluorinated propyne, such as its bromoboration to produce (Z)-2-bromo-1-alkenylboronates with ≥98% syn-selectivity. These examples highlight the feasibility of achieving high stereocontrol in reactions of alkynes. Nevertheless, this information cannot be directly extrapolated to predict the behavior of 1-propyne, 3,3-difluoro- without specific experimental validation.
The absence of detailed research findings prevents the creation of a data-driven article on the stereochemical outcomes of transformations for 1-propyne, 3,3-difluoro- as requested. Further experimental investigation is necessary to elucidate the stereochemical pathways of its reactions and to populate the scientific record with this valuable information.
Advanced Spectroscopic Interrogation and Structural Elucidation of 1 Propyne, 3,3 Difluoro
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-Propyne, 3,3-difluoro-, high-resolution ¹H, ¹³C, and ¹⁹F NMR studies, complemented by multi-dimensional techniques, provide unambiguous evidence for its structural assignment and offer insights into the electronic effects of the difluoromethyl group on the propyne (B1212725) moiety.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR Studies
The analysis of one-dimensional NMR spectra provides critical information about the chemical environment and connectivity of the nuclei within 1-Propyne, 3,3-difluoro-. Due to the presence of magnetically active ¹H, ¹³C, and ¹⁹F isotopes, each spectrum offers unique and complementary data.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the alkynyl proton (H-1) and the methine proton (H-3).
The alkynyl proton (H-1) signal is anticipated to appear as a triplet due to long-range coupling across the triple bond to the two equivalent fluorine atoms on C-3 (a four-bond coupling, ⁴JHF).
The methine proton (H-3) signal at the difluorinated carbon is expected to be a doublet of doublets. This splitting pattern arises from a large two-bond (geminal) coupling to the two fluorine atoms (²JHF) and a smaller four-bond coupling to the alkynyl proton (⁴JHH). The significant downfield shift of this proton is caused by the strong deshielding effects of the two electronegative fluorine atoms and the adjacent alkyne group.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display three signals, one for each carbon atom. The key feature is the splitting of these signals due to coupling with the fluorine atoms.
C-3 (CHF₂) : This carbon will appear furthest downfield due to the direct attachment of two highly electronegative fluorine atoms. The signal will be split into a triplet by the two fluorine atoms (¹JCF), which typically exhibits a very large coupling constant.
C-2 (C≡C) : The internal sp-hybridized carbon will show a triplet due to a two-bond coupling with the fluorine atoms (²JCF).
C-1 (≡C-H) : The terminal sp-hybridized carbon will also be split into a triplet due to a three-bond coupling to the fluorine atoms (³JCF).
¹⁹F NMR: The proton-decoupled ¹⁹F NMR spectrum would show a single resonance, as both fluorine atoms are chemically equivalent. However, in the proton-coupled spectrum, this signal reveals detailed coupling information. It is expected to be a doublet of doublets, resulting from the large geminal coupling to the H-3 proton (²JHF) and the smaller, long-range coupling to the alkynyl H-1 proton (⁴JHF).
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | H-1 (≡C-H) | ~2.5 - 3.5 | t | ⁴JHF ≈ 2-5 |
| ¹H | H-3 (CHF₂) | ~5.5 - 6.5 | dd | ²JHF ≈ 50-60; ⁴JHH ≈ 2-3 |
| ¹³C | C-1 (≡C-H) | ~75 - 85 | t | ³JCF ≈ 5-10 |
| ¹³C | C-2 (C≡C) | ~80 - 90 | t | ²JCF ≈ 20-30 |
| ¹³C | C-3 (CHF₂) | ~110 - 120 | t | ¹JCF ≈ 230-250 |
| ¹⁹F | F-3 | ~ -110 to -130 | dd | ²JHF ≈ 50-60; ⁴JHF ≈ 2-5 |
Multi-Dimensional NMR Techniques for Structure and Dynamics
While one-dimensional NMR provides foundational data, multi-dimensional NMR experiments are essential for the definitive confirmation of the molecular structure by establishing through-bond correlations between nuclei.
¹H-¹H COSY (Correlation Spectroscopy): A COSY experiment would be used to confirm the coupling between the two protons in the molecule. A cross-peak would be observed between the signal for the alkynyl proton (H-1) and the methine proton (H-3), verifying the ⁴JHH coupling.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached. This experiment would show a correlation between the H-1 signal and the C-1 signal, and a separate correlation between the H-3 signal and the C-3 signal, confirming the direct C-H bonds.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals two- and three-bond correlations between protons and carbons. For 1-Propyne, 3,3-difluoro-, the following key correlations would be expected:
The alkynyl proton (H-1) would show correlations to the sp-hybridized carbon C-2 and the difluoromethyl carbon C-3.
The methine proton (H-3) would show correlations to the sp-hybridized carbons C-1 and C-2. These correlations provide unequivocal evidence for the connectivity of the three-carbon chain.
Analysis of Fluorine Chemical Shifts and Coupling Constants
The ¹⁹F nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for structural analysis. wikipedia.org
Chemical Shift: The chemical shift of the fluorine atoms in the CHF₂ group is influenced by the electronegativity of the adjacent sp-hybridized carbon atom. The predicted chemical shift in the range of -110 to -130 ppm (relative to CFCl₃) is characteristic for difluoroalkyl groups. wikipedia.org
Coupling Constants: The magnitudes of the fluorine coupling constants provide valuable structural information.
²JHF: The two-bond (geminal) coupling between the fluorine atoms and the proton on the same carbon (H-3) is typically large, expected to be in the range of 50-60 Hz. wikipedia.org This large value is a hallmark of geminal H-F coupling.
⁴JHF: The four-bond coupling between the fluorine atoms and the acetylenic proton (H-1) is transmitted through the π-system of the alkyne. While smaller than the geminal coupling, it is clearly observable and confirms the spatial relationship between these nuclei.
¹JCF, ²JCF, and ³JCF: The couplings between fluorine and carbon are also highly informative. The one-bond coupling (¹JCF) is exceptionally large, a characteristic feature that confirms the direct C-F bond. The two- and three-bond couplings are smaller but provide crucial data for confirming the carbon skeleton, which can be observed in ¹³C NMR spectra or specialized heteronuclear correlation experiments.
Vibrational Spectroscopy
Vibrational spectroscopy, including both infrared and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, providing a molecular "fingerprint."
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Group Frequencies
FTIR spectroscopy is particularly effective at identifying polar functional groups. For 1-Propyne, 3,3-difluoro-, several characteristic absorption bands are expected.
≡C-H Stretch: A sharp, strong absorption band is predicted in the region of 3300-3340 cm⁻¹, which is highly characteristic of the carbon-hydrogen bond stretch of a terminal alkyne.
C≡C Stretch: The stretching vibration of the carbon-carbon triple bond is expected to produce a weak to medium, sharp absorption band in the 2100-2150 cm⁻¹ region. Its intensity is influenced by the change in dipole moment during the vibration.
C-H Bending/Stretching (in CHF₂): The C-H bonds within the difluoromethyl group will have stretching and bending modes, though these may be less distinct and appear in the fingerprint region.
C-F Stretch: The carbon-fluorine bonds are very polar, leading to very strong and intense absorption bands. For a CHF₂ group, strong, complex absorptions are expected in the 1100-1250 cm⁻¹ region, which are characteristic of C-F stretching vibrations.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| ≡C-H Stretch | Terminal Alkyne | 3300 - 3340 | Strong, Sharp |
| C≡C Stretch | Alkyne | 2100 - 2150 | Weak to Medium |
| C-F Stretch | Difluoromethyl | 1100 - 1250 | Very Strong |
Raman Spectroscopy for Alkynyl and C-F Vibrations
Raman spectroscopy is complementary to FTIR, as it detects vibrations that involve a change in the polarizability of the molecule. It is particularly sensitive to non-polar, symmetric bonds.
Alkynyl Vibrations: The C≡C triple bond stretch, which may be weak in the IR spectrum, is expected to be a very strong and sharp signal in the Raman spectrum (around 2100-2150 cm⁻¹). This is because the polarizability of the electron cloud of the triple bond changes significantly during the stretching vibration. The ≡C-H stretch (around 3300-3340 cm⁻¹) is also Raman active.
C-F Vibrations: The C-F stretching vibrations (1100-1250 cm⁻¹) are also Raman active, although they are typically weaker in the Raman spectrum compared to their intense absorption in the FTIR spectrum. Their detection can help confirm the assignments made from the infrared data.
Theoretical and Computational Investigations of 1 Propyne, 3,3 Difluoro
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, bond characteristics, and molecular stability.
Density Functional Theory (DFT) Studies on Ground State PropertiesDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-Propyne, 3,3-difluoro-, a DFT study would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms. This process yields key data points such as bond lengths, bond angles, and dihedral angles.
Subsequent calculations would provide electronic properties like the dipole moment, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. Vibrational frequency analysis is also standard, used to confirm the structure as a true energy minimum and to predict its infrared spectrum. However, specific values for these properties for 1-Propyne, 3,3-difluoro- are not presently published.
Table 1: Hypothetical DFT Ground State Properties for 1-Propyne, 3,3-difluoro-
| Property | Expected Data |
|---|---|
| Optimized Bond Lengths (Å) | C≡C, C-C, C-H, C-F |
| Optimized Bond Angles (°) | H-C-C, C-C-C, F-C-F |
| Dipole Moment (Debye) | A numerical value indicating polarity |
| HOMO-LUMO Gap (eV) | Energy difference, indicating reactivity |
Natural Bond Orbital (NBO) Analysis and Electron Density DistributionsNatural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of the classic Lewis structure framework of localized bonds, lone pairs, and atomic orbitals. An NBO analysis for 1-Propyne, 3,3-difluoro- would provide a detailed picture of its chemical bonding. It would quantify the hybridization of the carbon atoms, the polarization of the C-F and C-H bonds, and any delocalization of electron density due to hyperconjugation. This analysis involves examining interactions between filled (donor) and empty (acceptor) orbitals to understand stabilizing effects within the molecule. The electron density distribution, often visualized through topological analysis (Atoms in Molecules theory), would reveal the nature of atomic interactions, classifying bonds as either shared (covalent) or closed-shell (ionic/van der Waals).
Table 2: Illustrative NBO Analysis Output for a C-F Bond in 1-Propyne, 3,3-difluoro-
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| σ(C-H) | σ*(C-F) | Data not available |
Computational Modeling of Reaction Mechanisms and Kinetics
Computational modeling is essential for elucidating the step-by-step pathways of chemical reactions and for predicting their rates. This involves mapping out the potential energy surface that governs the transformation from reactants to products.
Kinetic Isotope Effect Predictions
The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. It is defined as the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org Theoretical predictions of KIEs can provide valuable information about the transition state of a reaction, particularly whether a specific bond is being broken or formed in the rate-determining step. princeton.eduyoutube.com
For 1-Propyne, 3,3-difluoro-, a primary KIE would be expected in reactions involving the cleavage of the acetylenic C-H bond. Replacing the hydrogen atom (¹H) with its heavier isotope, deuterium (²H), would lead to a predictable decrease in the reaction rate. This is because the zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond, meaning more energy is required to break the C-D bond. libretexts.orgyoutube.com
Computational methods, such as Density Functional Theory (DFT), can be used to model the reactants and the transition state of a proposed reaction. By calculating the vibrational frequencies of both the normal (isotopically light) and the labeled (isotopically heavy) species, the ZPEs can be determined, and the KIE can be predicted using the following relationship:
kL/kH = exp[-(ZPEL - ZPEH)‡ - (ZPEL - ZPEH)reactants / kBT]
Where kL and kH are the rate constants for the light and heavy isotopes, respectively, ZPE is the zero-point energy, ‡ denotes the transition state, kB is the Boltzmann constant, and T is the temperature.
Predictions for a hypothetical base-mediated deprotonation of 1-Propyne, 3,3-difluoro- would likely show a significant primary KIE (kH/kD > 2), confirming that the acetylenic C-H bond is broken in the rate-determining step of the reaction.
Spectroscopic Property Prediction and Validation
Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations can provide detailed assignments of spectral features, aiding in the structural elucidation and characterization of compounds like 1-Propyne, 3,3-difluoro-.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. masterorganicchemistry.com Theoretical calculations can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts (δ) and spin-spin coupling constants (J). Methods like DFT, often using the Gauge-Independent Atomic Orbital (GIAO) approach, are commonly employed for this purpose.
For 1-Propyne, 3,3-difluoro-, computational models would predict the chemical environments of the unique nuclei. The acetylenic proton is expected to appear at a characteristic chemical shift, influenced by the electronegative difluoromethyl group. Similarly, the ¹³C NMR spectrum would show distinct signals for the three carbon atoms, and the ¹⁹F NMR would show a single environment for the two equivalent fluorine atoms.
Coupling constants provide information about the connectivity of atoms. Key predicted couplings for this molecule would include:
4JHF: A long-range coupling between the acetylenic proton and the fluorine atoms.
3JCF: Coupling between the sp-hybridized carbon (C1) and the fluorine atoms.
2JCF: Coupling between the sp³-hybridized carbon (C3) and the fluorine atoms.
¹JCC and ²JCC: Couplings between the carbon atoms of the propyne (B1212725) backbone.
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Key Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | H1 | 2.5 - 3.5 | ⁴JHF: 2 - 5 |
| ¹³C | C1 (≡CH) | 70 - 80 | ¹JCH: ~250; ³JCF: 5 - 10 |
| ¹³C | C2 (-C≡) | 85 - 95 | ²JCF: 20 - 30 |
| ¹³C | C3 (-CF₂-) | 110 - 120 (triplet) | ¹JCF: 230 - 250 |
| ¹⁹F | F3 | -100 to -120 (doublet) | ⁴JFH: 2 - 5 |
Theoretical Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are crucial for interpreting infrared (IR) and Raman spectra. rowansci.comnist.gov These calculations, typically performed using DFT or ab initio methods, predict the frequencies and intensities of the fundamental vibrational modes of a molecule. wisc.edumdpi.com The results can be used to confirm that a calculated geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to assign specific spectral bands to the motions of atoms. rowansci.com
For 1-Propyne, 3,3-difluoro-, key predicted vibrational modes would include the stretching and bending frequencies of its characteristic functional groups. Calculated frequencies are often systematically scaled to better match experimental values, accounting for anharmonicity and basis set limitations.
| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |
|---|---|---|
| ν(C-H) | Acetylenic C-H Stretch | ~3300 |
| ν(C≡C) | Alkyne C≡C Stretch | ~2150 |
| νasym(C-F) | Asymmetric C-F Stretch | 1100 - 1200 |
| νsym(C-F) | Symmetric C-F Stretch | 1000 - 1100 |
| δ(C-H) | Acetylenic C-H Bend | 600 - 700 |
| δ(CF₂) | CF₂ Scissoring/Bending | 500 - 600 |
Mass Spectrometry Fragmentation Prediction
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. wikipedia.org Predicting fragmentation patterns is essential for interpreting electron ionization (EI) mass spectra. Computational chemistry can be used to calculate the energies of potential fragment ions, helping to rationalize the observed fragmentation pathways. researchgate.net
Upon electron impact, 1-Propyne, 3,3-difluoro- would form a molecular ion (M⁺•). This high-energy species would then undergo fragmentation to produce more stable ions. youtube.com Likely fragmentation pathways would involve the loss of atoms or small groups with low bond dissociation energies.
Key predicted fragmentation steps include:
Loss of a hydrogen atom: [M-H]⁺, leading to a resonance-stabilized propargyl-type cation.
Loss of a fluorine atom: [M-F]⁺, which is a common fragmentation pathway for fluorinated compounds.
Cleavage of the C-C bond: This could lead to fragments such as [CHF₂]⁺ or [C₂H]⁺.
| Fragment Ion | Proposed Loss | Predicted m/z |
|---|---|---|
| [C₃HF₂]⁺• | Molecular Ion (M⁺•) | 76 |
| [C₃F₂]⁺ | Loss of •H | 75 |
| [C₃H₂F]⁺ | Loss of •F | 57 |
| [CHF₂]⁺ | Cleavage of C2-C3 bond | 51 |
| [C₂H]⁺ | Cleavage of C2-C3 bond | 25 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. d-nb.info While often applied to large biomolecules or materials to study conformational changes and intermolecular interactions, MD can also provide insights for smaller molecules like 1-Propyne, 3,3-difluoro-.
For this relatively rigid molecule, conformational analysis via MD is less critical than for a long, flexible chain. However, MD simulations would be applicable for studying:
Intermolecular Interactions: Simulating 1-Propyne, 3,3-difluoro- in a condensed phase (liquid or gas) can reveal details about its interactions with neighboring molecules, including dipole-dipole interactions and van der Waals forces.
Solvation Dynamics: MD simulations can model the arrangement and dynamics of solvent molecules around 1-Propyne, 3,3-difluoro-, providing a more detailed picture of solvation than implicit solvent models.
Surface Interactions: The interaction and adsorption of the molecule on a surface, relevant in fields like catalysis or materials science, could be effectively modeled using MD.
Dissociation Dynamics: Ab initio molecular dynamics (AIMD) can be used to simulate the dissociation process following ionization or electronic excitation, providing a time-resolved view of the fragmentation pathways. arxiv.org
Solvent Effects in Theoretical Studies
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly by the solvent. researchgate.net Theoretical studies can account for these solvent effects using various models, which range from simple continuum models to explicit inclusion of individual solvent molecules.
The most common approach is the use of an implicit solvent model, such as the Polarizable Continuum Model (PCM). dntb.gov.ua In this method, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. This allows for the calculation of how the solvent's polarity affects the molecule's electronic structure, geometry, and spectroscopic properties.
For 1-Propyne, 3,3-difluoro-, theoretical studies incorporating solvent effects would be expected to show:
An increase in the calculated dipole moment in polar solvents compared to the gas phase.
Shifts in the calculated vibrational frequencies, particularly for the polar C-F bonds. researchgate.net
Changes in the relative energies of reactants, products, and transition states, which can alter predicted reaction rates and equilibria.
By performing calculations in a variety of solvents (e.g., a nonpolar solvent like hexane and a polar solvent like acetonitrile), a theoretical model can predict the solvatochromic shifts in UV-Vis spectra or changes in NMR chemical shifts, providing a more accurate comparison with experimental data obtained in solution. mdpi.comdntb.gov.ua
Applications in Advanced Organic Synthesis and Materials Science
1-Propyne, 3,3-difluoro- as a Versatile Building Block in Synthetic Methodologies
The utility of fluorinated compounds as building blocks in organic synthesis is well-established, as the inclusion of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties. sigmaaldrich.com However, specific documented applications of 1-Propyne, 3,3-difluoro- as a versatile building block are not extensively reported in peer-reviewed literature. While related structures like gem-difluorocyclopropanes and other fluoroalkynes are used in various synthetic strategies, nih.govresearchgate.netresearchgate.net direct evidence of 1-Propyne, 3,3-difluoro-'s role is limited.
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles is a significant area of research in medicinal and agrochemical chemistry. nih.govekb.ege-bookshelf.de Methodologies often involve cycloaddition reactions where a fluorinated component is incorporated into a cyclic structure. nih.govmdpi.com For instance, [3+2]-cycloaddition reactions involving gem-difluorocyclopropenes have been used to create novel fluorinated scaffolds. nih.govresearchgate.net However, a thorough search of available data did not yield specific examples or methodologies where 1-Propyne, 3,3-difluoro- is directly employed as the starting material or key intermediate in the synthesis of fluorinated heterocycles.
Construction of Complex Fluorinated Carbon Skeletons
Fluorinated building blocks are crucial for constructing complex carbon skeletons with unique properties for applications in pharmaceuticals and materials science. nih.govresearchgate.netnih.gov Research in this area includes the development of novel fluorinated scaffolds and methods for their synthesis. beilstein-journals.org Despite the potential of its difluoromethyl and alkyne moieties, there is no specific information available in the searched literature that describes the use of 1-Propyne, 3,3-difluoro- for the construction of complex fluorinated carbon skeletons.
Precursor for Fluorinated Alkenes and Alkanes
The conversion of alkynes to alkenes and alkanes is a fundamental transformation in organic synthesis. While general methods exist for the synthesis of fluorinated alkanes and alkenes from various precursors, beilstein-journals.org specific studies detailing the reduction or functionalization of the triple bond in 1-Propyne, 3,3-difluoro- to form corresponding fluorinated alkenes or alkanes like 1,1-difluoropropane (B3041945) or 3,3-difluoropropene are not described in the available scientific literature. Research on related compounds, such as 1,3-difluoropropane, exists but does not originate from 1-Propyne, 3,3-difluoro-. evitachem.comnih.gov
Monomer in Advanced Polymer Synthesis
The field of polymer science actively investigates the use of fluorinated monomers to create polymers with desirable properties such as thermal stability, chemical resistance, and low surface energy. academie-sciences.frresearchgate.net While various fluoroalkenes, like vinylidene fluoride (B91410) (VDF) and trifluoroethylene, are common monomers, the polymerization of fluorinated alkynes is less common.
Radical Polymerization Studies
Radical polymerization is a primary method for synthesizing a wide range of polymers, including many commercial fluoropolymers. mdpi.com The polymerization behavior of numerous fluorinated vinyl monomers has been extensively studied. academie-sciences.frnih.gov However, there is a lack of published research on the radical homopolymerization of 1-Propyne, 3,3-difluoro-. No data tables or detailed research findings concerning its reactivity, polymerization kinetics, or the properties of the resulting polymer could be located.
Copolymerization with Other Monomers
Copolymerization is a strategy used to tailor the properties of polymers by incorporating two or more different monomers into the polymer chain. mdpi.comdntb.gov.uaresearchgate.net This technique has been applied to various fluorinated monomers to create advanced materials. nih.gov A review of the literature did not provide any studies on the copolymerization of 1-Propyne, 3,3-difluoro- with other monomers. Consequently, there are no available data on its reactivity ratios, the composition of potential copolymers, or the properties of such materials.
Controlled Polymerization Techniques
The controlled polymerization of fluorinated monomers is a significant challenge in polymer chemistry, but it is crucial for creating well-defined fluoropolymers with specific properties. nih.gov Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been explored for various fluoroalkenes to control molar mass, dispersity, and chemical composition. nih.govacs.org
While extensive research exists for the controlled polymerization of fluoroalkenes like tetrafluoroethylene (B6358150) and chlorotrifluoroethylene, specific studies detailing the controlled polymerization of 1-propyne, 3,3-difluoro- are not prominent in the available literature. The polymerization of alkynes, in general, can be complex, and the presence of the difluoromethyl group introduces further challenges regarding reactivity and initiator selection.
However, the principles of controlled radical polymerization could theoretically be applied to 1-propyne, 3,3-difluoro-. The primary methods used for such monomers include:
Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization : This technique is one of the most versatile for controlled radical polymerization due to its tolerance of a wide range of functional monomers. acs.org It would likely be a candidate for controlling the polymerization of 1-propyne, 3,3-difluoro-, potentially allowing for the synthesis of block copolymers containing fluorinated segments.
Atom Transfer Radical Polymerization (ATRP) : ATRP is another powerful technique for creating polymers with complex architectures. Its application to fluorinated monomers has been investigated, though challenges related to catalyst stability and initiator efficiency can arise.
Telomerization : This process involves a chain transfer agent to produce low-molecular-weight polymers (telomers) with well-defined end groups. doi.org It has been successfully applied to monomers like 3,3,3-trifluoropropene (B1201522) to create functional intermediates for the synthesis of more complex fluoropolymers, a strategy that could be adapted for 1-propyne, 3,3-difluoro-. doi.org
The successful application of these techniques would enable the creation of novel fluoropolymers with precise structures, leading to materials with tailored thermal stability, chemical resistance, and surface properties. Further research is necessary to establish optimal conditions for the controlled polymerization of this specific monomer.
Development of Novel Fluorinated Reagents and Ligands using 1-Propyne, 3,3-difluoro-
Fluorinated building blocks are highly sought after in medicinal chemistry and materials science for their ability to modulate properties like lipophilicity, metabolic stability, and binding affinity. sigmaaldrich.com The gem-difluoromethylene group is a particularly important motif as it can act as a lipophilic bioisostere for carbonyl groups. nih.gov
1-Propyne, 3,3-difluoro- serves as a versatile precursor for synthesizing more complex fluorinated molecules that can be used as novel reagents or ligands. Its reactivity is centered around the terminal alkyne and the activated C-F bonds. Potential synthetic transformations include:
Cycloaddition Reactions : The alkyne functionality can participate in various cycloaddition reactions to form carbocyclic and heterocyclic structures. For instance, reaction with difluorocarbene could yield functionalized difluorocyclopropanes, which are valuable building blocks for drug discovery. nih.gov
Hydrofluorination : The addition of HF across the triple bond could lead to the synthesis of vinyl fluorides, which are important substructures in many bioactive molecules. nih.gov Metal-free hydrofluorination strategies have been developed for various alkynes, offering a potential route for the transformation of 1-propyne, 3,3-difluoro-. nih.gov
Metal-Catalyzed Reactions : The alkyne can undergo a variety of metal-catalyzed transformations, such as coupling reactions, to build larger, more complex molecular frameworks.
The synthesis of small, strained fluorinated rings from precursors like 1-propyne, 3,3-difluoro- is of particular interest. For example, difluorooxetanes and difluorospiro[3.3]heptanes have been developed as unique scaffolds that impart specific conformational constraints and physicochemical properties to drug candidates. nih.govresearchgate.net Although direct synthesis from 1-propyne, 3,3-difluoro- is not explicitly detailed in the literature, its potential as a starting material for such valuable building blocks is clear based on its chemical structure.
Functionalization of Surfaces and Materials (e.g., surface grafting, thin film deposition)
The modification of material surfaces is critical for applications ranging from biocompatible implants to microelectronics. Introducing fluorine onto a surface can dramatically alter its properties, typically increasing hydrophobicity, chemical inertness, and thermal stability. 1-Propyne, 3,3-difluoro- is an excellent candidate for surface functionalization due to its terminal alkyne group.
Surface Grafting via Click Chemistry
The most prominent application for a terminal alkyne in surface modification is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comnih.gov This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for modifying sensitive substrates. sigmaaldrich.com
The process would involve two steps:
Surface Azidation : The substrate of interest (e.g., silicon wafer, polymer membrane, nanoparticle) is first functionalized with azide (B81097) (-N₃) groups.
Click Reaction : The azide-functionalized surface is then exposed to 1-propyne, 3,3-difluoro- in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently grafting the 3,3-difluoropropargyl group to the surface. irjweb.com
This strategy allows for the precise introduction of gem-difluoro groups onto virtually any material that can be functionalized with azides, providing a powerful tool for tuning surface energy and creating low-fouling or chemically resistant coatings. mdpi.com
Thin Film Deposition
Chemical Vapor Deposition (CVD) is a technique used to produce thin films on a substrate from gaseous precursors. mdpi.com Fluoropolymers, such as those derived from vinylidene fluoride, are often deposited using solution-based methods like spin-coating or dip-coating. researchgate.net
Future Directions and Outlook
Unexplored Reactivity and Selective Transformations of 1-Propyne, 3,3-difluoro-
While the fundamental reactivity of alkynes is well-established, the influence of the C-3 gem-difluoro group in 1-propyne, 3,3-difluoro- presents a landscape of unexplored chemical transformations. The strong electron-withdrawing nature of the two fluorine atoms is expected to significantly modulate the electronic properties of the adjacent alkyne, opening pathways to novel reactivity and enabling highly selective transformations that are challenging with non-fluorinated analogues.
Future research will likely focus on several key areas:
Asymmetric Catalysis: Developing enantioselective methods for the addition of various nucleophiles and reagents across the triple bond will be a major focus. The difluoromethyl group can act as a unique stereodirecting element, and its incorporation into chiral molecules is of high interest in medicinal chemistry.
Cycloaddition Reactions: A systematic investigation into [3+2], [4+2], and other cycloaddition reactions will provide access to a wide array of novel fluorinated five- and six-membered heterocyclic compounds. researchgate.net The unique electronic nature of the difluorinated alkyne could lead to unexpected regioselectivity and reactivity in these transformations.
Metal-Catalyzed Transformations: Exploring novel transition-metal-catalyzed reactions, such as hydrofunctionalization, carbometalation, and cross-coupling reactions, will be crucial. These methods would allow for the efficient construction of complex molecular architectures from this simple building block, including the synthesis of previously challenging β-difluorinated alkyl borons. rsc.org
Radical Chemistry: The propensity of fluorinated compounds to participate in radical reactions is an area ripe for exploration. Investigating the addition of radicals to 1-propyne, 3,3-difluoro- could provide facile routes to valuable difluoroalkyl-substituted molecules.
Integration into Flow Chemistry and Sustainable Synthesis
The principles of green and sustainable chemistry are increasingly guiding synthetic route design. beilstein-journals.org Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly for handling reactive or hazardous materials and for improving process efficiency and safety. cinz.nzomicsonline.org Integrating 1-propyne, 3,3-difluoro- into flow chemistry workflows represents a significant step towards its sustainable and scalable utilization.
Key advantages include:
Enhanced Safety: 1-Propyne, 3,3-difluoro- is a low-boiling-point gas, and its reactions can be highly exothermic. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior control over reaction temperature and pressure, minimizing the risks of thermal runaways. mit.edu
Improved Efficiency and Yield: The precise control over reaction parameters (temperature, pressure, residence time) in a flow system can lead to higher yields, improved selectivity, and reduced byproduct formation. mit.edu
On-Demand Generation and Use: Flow systems facilitate the in-situ generation and immediate consumption of reactive intermediates, avoiding the need to store potentially unstable compounds. cinz.nz This is particularly relevant for reactions involving this gaseous alkyne.
Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and safer than increasing the size of a batch reactor.
Table 1: Comparison of Batch vs. Flow Synthesis for Reactions Involving 1-Propyne, 3,3-difluoro-
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Higher risk due to large volumes of reactive material and potential for thermal runaway. | Significantly improved safety due to small reaction volumes and superior heat/mass transfer. cinz.nz |
| Process Control | Difficult to maintain uniform temperature and mixing, leading to potential side reactions. | Precise control over temperature, pressure, and residence time, enhancing selectivity. mit.edu |
| Scalability | Scaling up can be complex and may introduce new safety and efficiency challenges. | More straightforward and linear scalability by extending run time or numbering-up. |
| Reagent Handling | Handling of gaseous or volatile reagents like 1-propyne, 3,3-difluoro- can be cumbersome and inefficient. | Enables safe and efficient use of gases and reactive intermediates through in-line mixing and immediate consumption. |
| Waste Generation | Often requires larger solvent volumes and can lead to more byproducts due to poorer control. | Can minimize solvent use and waste production through higher efficiency and selectivity. mit.edu |
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
A deep understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. Advanced characterization techniques, particularly those that allow for in-situ, real-time monitoring, are invaluable tools for studying the reactions of 1-propyne, 3,3-difluoro-. mdpi.com Applying these techniques can provide detailed kinetic and mechanistic data, identify transient intermediates, and track reactant consumption and product formation in real time. spectroscopyonline.com
The integration of Process Analytical Technology (PAT) into both batch and flow reactors will be a key research direction. researchgate.net
In-Situ Spectroscopy (FTIR, Raman, NMR): These non-invasive techniques can be used to monitor the concentrations of key species throughout a reaction, providing insights into reaction kinetics and mechanisms without the need for sampling and quenching. spectroscopyonline.com
Calorimetry: Reaction calorimeters can measure the heat flow of a reaction in real time, providing crucial safety data and kinetic information.
Mass Spectrometry: On-line mass spectrometry can be coupled with flow reactors to detect and identify reaction intermediates and products as they are formed.
Table 2: Potential Applications of In-Situ Monitoring for Reactions of 1-Propyne, 3,3-difluoro-
| Technique | Information Gained | Impact on Research |
|---|---|---|
| ATR-FTIR Spectroscopy | Real-time concentration profiles of reactants, products, and key functional groups. | Enables rapid reaction optimization and kinetic modeling. |
| Raman Spectroscopy | Complementary to FTIR; excellent for monitoring C≡C triple bonds and non-polar moieties. | Provides mechanistic insights, especially for reactions in aqueous or highly polar media. |
| Process NMR Spectroscopy | Detailed structural information on all species in the reaction mixture. | Allows for unambiguous identification of intermediates and byproducts, elucidating complex reaction pathways. |
| Reaction Calorimetry (RC1) | Heat flow, reaction enthalpy, and heat capacity. | Crucial for assessing reaction safety, identifying exothermic events, and ensuring safe scale-up. |
Development of Machine Learning and AI Models for Predicting Reactivity
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. vapourtec.com By training algorithms on large datasets of chemical reactions, ML models can predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. chemai.ioappliedclinicaltrialsonline.com
For a versatile building block like 1-propyne, 3,3-difluoro-, developing specific ML models could dramatically accelerate the exploration of its chemical space.
Predictive Reactivity Models: AI models can be trained to predict how 1-propyne, 3,3-difluoro- will react with a diverse range of substrates and reagents. This predictive power would allow researchers to prioritize experiments with the highest probability of success, saving significant time and resources. rsc.org
Reaction Optimization: ML algorithms, particularly those using Bayesian optimization, can efficiently explore the multi-dimensional space of reaction parameters (temperature, concentration, catalyst loading, etc.) to identify the optimal conditions for a desired transformation with a minimal number of experiments. youtube.com
De Novo Design: In the long term, generative AI models could be used to design novel molecules with desired properties that can be synthesized from 1-propyne, 3,3-difluoro-, bridging the gap between molecular design and practical synthesis.
Potential for Derivatization for Analytical or Sensor Applications
The unique combination of a reactive alkyne and a bioisosteric gem-difluoro group makes 1-propyne, 3,3-difluoro- an attractive scaffold for developing novel analytical reagents and sensors.
¹⁹F NMR Probes: The difluoromethyl group provides a clean and sensitive signal in ¹⁹F NMR spectroscopy, a technique with a very low background in biological systems. By functionalizing the alkyne moiety (e.g., via click chemistry) to target specific biomolecules or environments, derivatives of 1-propyne, 3,3-difluoro- could serve as highly sensitive probes for magnetic resonance imaging (MRI) or in-vitro diagnostics.
Fluorescent Sensors: The electronic properties of the difluoromethyl group can be harnessed to modulate the fluorescence of a nearby chromophore. The alkyne can be used to attach the molecule to a recognition element (e.g., an aptamer or antibody). Changes in the local environment upon binding to a target analyte could trigger a change in fluorescence, forming the basis of a chemical sensor.
Derivatization Reagents: The alkyne handle allows for easy attachment to other molecules. Reagents derived from 1-propyne, 3,3-difluoro- could be used to "tag" analytes, such as amines or carboxylates, for improved separation and detection in chromatography (e.g., HPLC). researchgate.netsigmaaldrich.com
Broader Impact on Organofluorine Chemistry and Interdisciplinary Research
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. researchgate.net As such, organofluorine chemistry has become indispensable in fields ranging from pharmaceuticals and agrochemicals to materials science. wikipedia.orgnih.gov
1-Propyne, 3,3-difluoro- is poised to have a significant impact as a key building block for introducing the valuable difluoroethylidene or related motifs.
Medicinal Chemistry: The difluoromethyl group is a well-regarded bioisostere of hydroxyl, thiol, or amine groups and can act as a hydrogen bond donor. The ability to readily incorporate this group via the alkyne handle will enable medicinal chemists to rapidly generate novel drug candidates with improved pharmacological profiles.
Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical inertness, and low surface energy. The polymerization or co-polymerization of 1-propyne, 3,3-difluoro- and its derivatives could lead to the development of new high-performance materials, liquid crystals, and functional polymers.
Agrochemicals: The strategic incorporation of fluorine is a proven strategy for enhancing the efficacy and metabolic stability of pesticides and herbicides. 1-Propyne, 3,3-difluoro- provides a novel entry point for creating next-generation crop protection agents.
Q & A
Q. What are the established synthetic routes for 1-propyne, 3,3-difluoro-?
The synthesis of fluorinated alkynes like 1-propyne, 3,3-difluoro- often involves dehydrohalogenation or halogen-exchange reactions. For example, fluorination of propargyl halides using reagents like KF or CsF under controlled conditions can yield difluorinated derivatives. A method analogous to 's hydrogenation protocol (using palladium catalysts) could be adapted for selective fluorination. Characterization via NMR and GC-MS is critical to confirm purity and structural integrity .
Q. How can the structural and electronic properties of 1-propyne, 3,3-difluoro- be characterized experimentally?
Key techniques include:
- Mass spectrometry : Compare fragmentation patterns with databases like NIST (e.g., ) to validate molecular weight and isotopic distribution.
- Vibrational spectroscopy : IR/Raman to identify C≡C and C-F stretching modes.
- NMR : , , and NMR to resolve electronic environments (e.g., ’s vapor pressure data correlates with molecular symmetry).
Q. What are the critical physical properties (e.g., solubility, stability) relevant to handling this compound?
1-Propyne, 3,3-difluoro- is likely volatile (similar to ’s 1-propyne, with vapor pressure ~3,876 mmHg at 20°C). Solubility in polar solvents may be limited due to fluorination; however, fluorophilicity can be exploited for phase-transfer reactions. Stability studies under inert atmospheres (e.g., argon) are recommended to prevent decomposition .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the C≡C bond in 3,3-difluoropropyne?
The electron-withdrawing effect of fluorine atoms polarizes the C≡C bond, enhancing electrophilic addition reactivity. Computational studies (DFT) can model transition states for reactions like cycloadditions or nucleophilic attacks. highlights fluorine’s stereoelectronic influence, suggesting tailored docking interactions in catalytic systems .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
Density Functional Theory (DFT) simulations can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions. For example, ’s analysis of C-F bonds in protein-ligand interactions can guide docking studies for organofluorine catalysts .
Q. What are the metabolic or environmental degradation pathways of 3,3-difluoropropyne?
Fluorinated compounds often resist biodegradation, but microbial defluorination pathways (e.g., via hydrolases) may apply. Isotopic labeling (, ) can track degradation intermediates. ’s fluorinated glycoside synthesis provides a framework for studying enzymatic interactions .
Q. How can contradictions in spectral data (e.g., mass spectra) be resolved?
Cross-validate spectral libraries (e.g., NIST vs. EPA/NIH in ). For instance, discrepancies in fragmentation patterns may arise from ionization methods (EI vs. CI). High-resolution mass spectrometry (HRMS) and isotopic labeling can resolve ambiguities .
Q. What role does 3,3-difluoropropyne play in synthesizing fluorinated polymers?
The compound’s terminal alkyne group enables polymerization via click chemistry (e.g., azide-alkyne cycloaddition). Copolymerization with fluorinated alkenes (e.g., tetrafluoroethylene, ) could yield thermally stable materials. Monitor kinetics via DSC or GPC to optimize molecular weight distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


